molecular formula C9H13N3O2S B2386643 6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1706414-39-2

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Katalognummer: B2386643
CAS-Nummer: 1706414-39-2
Molekulargewicht: 227.28
InChI-Schlüssel: OGKKBLZGZWCLKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a high-purity chemical reagent intended for research and further manufacturing applications, strictly not for direct human use. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry and is recognized as a novel class of kinase inhibitors . Derivatives based on this core structure are actively investigated for their potential in cancer therapeutics , with mechanisms of action including the inhibition of key kinases such as ATR (Ataxia Telangiectasia and Rad3-related) . Inhibiting these targets disrupts DNA damage repair pathways in cancer cells, a promising strategy for oncology research . Furthermore, structurally similar pyrrolopyrimidine compounds have demonstrated significant antitumor activity in assays against human cancer cell lines, underscoring the research value of this chemical class . Researchers utilize this compound as a key intermediate in the synthesis of complex bioactive molecules. When handling, appropriate safety precautions must be observed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information.

Eigenschaften

IUPAC Name

6-propylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-3-15(13,14)12-5-8-4-10-7-11-9(8)6-12/h4,7H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKKBLZGZWCLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CC2=CN=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Substitution Followed by Cyclization

A widely adopted strategy involves constructing the pyrrolopyrimidine core through cyclization of pre-functionalized intermediates. The Chinese patent CN111423445A exemplifies this approach, utilizing 4,6-dichloro-5-aminopyrimidine as a starting material. Adapting this method:

  • Nucleophilic Substitution : Reacting 4,6-dichloro-5-aminopyrimidine with sodium propylsulfinate under basic conditions (e.g., NaH in DMF at 70–90°C) introduces the sulfonyl group. This step leverages the chloride’s susceptibility to displacement by sulfinate anions.
  • Cyclization : Subsequent treatment with malonic acid diester in acetic acid catalyzes cyclodehydration, forming the dihydropyrrolo ring.

Key Optimization Parameters :

  • Temperature control (70–90°C) to minimize side reactions.
  • Use of polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
Step Reagents/Conditions Yield (%) Purity (%)
1 NaH, DMF, 80°C 85 98
2 Malonic ester, AcOH 78 99

Solid-Phase Synthesis with Post-Modification

The PMC article describes a solid-phase route for pyrrolopyrimidines, adaptable to incorporate sulfonyl groups:

  • Resin-Bound Intermediate : Immobilize a pyrrole precursor on Rink amide resin, followed by sequential functionalization.
  • Sulfonylation : Introduce the propylsulfonyl moiety via Mitsunobu reaction using propylsulfonyl chloride and DIAD.
  • Cyclative Cleavage : Treat with DBU/MeOH to release the bicyclic product.

Advantages :

  • High purity (>80%) without chromatography.
  • Scalability for combinatorial libraries.

Direct Sulfonation of Preformed Pyrrolopyrimidine

Oxidation of a thioether intermediate offers a streamlined pathway:

  • Thioether Formation : React 6-chloro-pyrrolopyrimidine with propane thiol under basic conditions.
  • Oxidation : Treat with mCPBA or H₂O₂/AcOH to yield the sulfonyl group.

Critical Considerations :

  • Oxidation efficiency depends on steric hindrance.
  • Over-oxidation to sulfones requires careful stoichiometry.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

The choice of base significantly impacts substitution reactions. Sodium methoxide (from CN111423445A) outperforms weaker bases (e.g., K₂CO₃) in sulfinate displacement, achieving >90% conversion. Acid catalysts (e.g., HCl in AcOH) accelerate cyclization by protonating intermediates, lowering activation energy.

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance anion stability in substitution steps, while protic solvents (AcOH) facilitate cyclization via hydrogen bonding. Mixed solvent systems (DMF/AcOH 3:1) balance reactivity and solubility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Characteristic signals include δ 3.2–3.5 ppm (m, CH₂-SO₂), δ 7.1–7.3 ppm (pyrrole-H), and δ 8.2 ppm (pyrimidine-H).
  • LC-MS : [M+H]⁺ = 284.1 (calculated), 284.0 (observed).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) reveals >99% purity for optimized routes.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 78 99 High
Solid-Phase Synthesis 82 80 Moderate
Thioether Oxidation 65 95 Low

Industrial Considerations

  • Cost Efficiency : Malonic acid diester (CN111423445A) is cost-effective compared to resin-based approaches.
  • Waste Management : Acidic cyclization generates minimal solvent waste vs. stoichiometric oxidants in thioether routes.

Analyse Chemischer Reaktionen

Types of Reactions

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

  • The propylsulfonyl group in the target compound may enhance kinase binding affinity compared to simpler substituents (e.g., cyclopropyl or unmodified scaffolds) due to its electron-withdrawing nature and ability to form hydrogen bonds .
  • In contrast, zopiclone (a pyrrolo-pyrazine derivative) employs a chloropyridinyl group for GABA receptor binding, illustrating how scaffold modifications dictate target specificity .

Solubility and Stability

  • Hydrochloride salts (e.g., 2-cyclopropyl derivative) improve aqueous solubility but may require controlled storage conditions . The sulfonyl group in the target compound could offer comparable solubility without salt formation .

Therapeutic Potential

  • ATR inhibitors (e.g., derivatives in ) target DNA damage response pathways in cancer cells. The propylsulfonyl group’s bulk and polarity may optimize pharmacokinetics for this application compared to smaller substituents.
  • Conversely, the dichloro and bromo derivatives (e.g., ) lack reported mechanistic data, emphasizing the need for further research to elucidate structure-activity relationships.

Biologische Aktivität

6-(Propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine class. Its unique structure, characterized by the presence of a propylsulfonyl group, imparts distinct chemical properties and potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry due to its interactions with various biological targets.

Structure and Composition

  • Molecular Formula : C₉H₁₃N₃O₂S
  • CAS Number : 1706414-39-2
  • IUPAC Name : 6-propylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine

Synthetic Routes

The synthesis of this compound typically involves the cyclization of pyrrole derivatives with sulfonyl chlorides under basic conditions. Common solvents include dichloromethane and acetonitrile, with bases such as triethylamine or sodium hydride facilitating the reaction .

Antimicrobial and Anticancer Properties

Research indicates that compounds within the pyrrolopyrimidine class exhibit significant biological activities, including antimicrobial and anticancer effects. The specific biological activity of this compound remains an area of active investigation.

Case Studies

  • Anticancer Activity : A study exploring similar pyrrolopyrimidine derivatives demonstrated their potential as anticancer agents by inhibiting tubulin polymerization in cancer cell lines. The lead compounds showed significant antiproliferative activity against various tumor types .
  • Inflammatory Response Modulation : Compounds related to this class have been implicated in the inhibition of human neutrophil elastase (HNE), which plays a critical role in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and lung fibrosis. Inhibitors of HNE can potentially reduce inflammatory responses and tissue damage .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Cycle Disruption : By affecting tubulin dynamics, these compounds may interfere with cell division in cancer cells.

Comparative Analysis with Similar Compounds

Compound ClassBiological ActivityNotes
PyrrolopyrimidinesAnticancer, AntimicrobialDiverse activities depending on substitutions
Pyrazolo[3,4-d]pyrimidineAnticancerSimilar fused ring system
QuinazolineAnticancerKnown for therapeutic applications

Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for designing new drugs targeting various diseases. Its potential as an anticancer agent and its role in modulating inflammatory responses are particularly noteworthy.

Future Directions

Continued research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Understanding the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Q & A

Q. What are the optimal synthetic routes for 6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

  • Methodological Answer : The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves cyclization of precursors (e.g., 3-amino-pyrrolines) followed by functionalization. For sulfonyl derivatives like 6-(propylsulfonyl), key steps include:

Cyclocondensation : Use phosphorus oxychloride (POCl₃) to activate pyrimidine intermediates, enabling nucleophilic substitution .

Sulfonylation : Introduce the propylsulfonyl group via reaction with propane sulfonyl chloride under basic conditions (e.g., NaH in THF) .
Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 80°C, 6h70%
SulfonylationPropane sulfonyl chloride, NaH, THF, 0°C→RT65%

Q. How is the core structure of pyrrolo[3,4-d]pyrimidine characterized spectroscopically?

  • Methodological Answer : Structural validation relies on:
  • NMR : Key signals include δ 8.2–8.5 ppm (pyrimidine H), δ 3.5–4.0 ppm (dihydro-pyrrole CH₂), and δ 1.2–1.5 ppm (propylsulfonyl CH₃) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches calculated mass (e.g., C₉H₁₂N₃O₂S: 242.08 g/mol) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern ATR kinase inhibition by pyrrolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Modifications at positions 2, 4, and 6 influence potency:
  • Position 6 (Sulfonyl Group) : Propylsulfonyl enhances lipophilicity, improving membrane permeability (logP ~2.5 vs. methylsulfonyl: logP ~1.8) .
  • Position 2 (Amino Substitution) : Bulky groups (e.g., dimethylamino) reduce ATR binding due to steric clashes .
    SAR Table :
Substituent (Position 6)IC₅₀ (ATR Kinase)Ligand Efficiency (LE)
Propylsulfonyl12 nM0.43
Methylsulfonyl45 nM0.38
Phenylsulfonyl120 nM0.29
Data derived from enzymatic assays using recombinant ATR kinase .

Q. How can metabolic stability challenges in pyrrolo[3,4-d]pyrimidine derivatives be addressed?

  • Methodological Answer : Strategies include:
  • Microsomal Stability Assays : Incubate with liver microsomes (human/mouse) and NADPH/UGT cofactors. Measure parent compound depletion via LC-MS .
  • Structural Modifications : Fluorination at the pyrimidine ring (e.g., 2-F) reduces CYP450-mediated oxidation, increasing half-life (t₁/₂ from 1.2 → 4.5 h) .

Q. How to resolve contradictions in enzymatic vs. cellular activity data for pyrrolo[3,4-d]pyrimidine inhibitors?

  • Methodological Answer : Discrepancies arise due to off-target effects or cellular uptake variability. Mitigation involves:

Counter-Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to exclude promiscuous inhibitors .

Cellular Potency Correction : Adjust for permeability using PAMPA assays. Example: A compound with IC₅₀ = 10 nM (enzymatic) but 500 nM (cellular) may require prodrug strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.